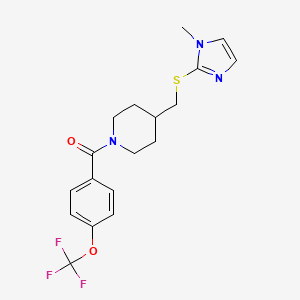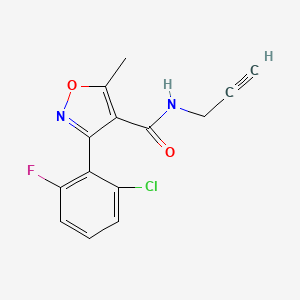
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide, also known as CFP-MIX, is a novel synthetic compound with potential applications in a wide range of scientific research fields. CFP-MIX is a small molecule that has been studied for its ability to inhibit the activity of certain enzymes, and its potential as a therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurodegenerative diseases, and drug discovery. In cancer research, this compound has been shown to be a potent inhibitor of the enzyme telomerase, which is involved in the maintenance and regulation of telomeres. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. In neurodegenerative diseases, this compound has been studied for its ability to inhibit the aggregation of amyloid beta proteins, which are associated with Alzheimer’s disease. In drug discovery, this compound has been used to identify novel targets for therapeutic agents.
Mecanismo De Acción
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide is thought to act through a number of different mechanisms. The compound has been shown to inhibit the activity of certain enzymes, including telomerase and amyloid beta proteins. In addition, this compound has been shown to interact with various receptors and ion channels, which could lead to changes in cell signaling pathways. Finally, this compound has been shown to induce apoptosis in cancer cells, which could lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including telomerase and amyloid beta proteins. In addition, this compound has been shown to interact with various receptors and ion channels, which could lead to changes in cell signaling pathways. Finally, this compound has been shown to induce apoptosis in cancer cells, which could lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide in laboratory experiments offers a number of advantages. The compound is relatively easy to synthesize and can be stored for long periods of time without degradation. In addition, this compound can be used in a variety of experiments, including cell culture studies and animal models. However, there are some limitations to the use of this compound in laboratory experiments. The compound is relatively expensive, and the effects of long-term exposure are not well-understood.
Direcciones Futuras
The potential applications of (3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide are wide-ranging, and there are a number of potential future directions for research. Further studies are needed to explore the biochemical and physiological effects of this compound in different cell types and animal models. In addition, further research is needed to investigate the long-term effects of this compound exposure and to identify novel targets for therapeutic agents. Finally, additional research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
(3-(6-Chloro-2-fluorophenyl)-5-methylisoxazol-4-YL)-N-prop-2-ynylformamide can be synthesized via a multi-step process that involves the use of several organic reactions. The first step is to prepare a 6-chloro-2-fluorophenyl-5-methylisoxazol-4-yl (CFP) precursor, which is achieved by a reaction between an aminophenol and an aldehyde. The CFP precursor is then reacted with prop-2-ynyl formamide (PFA) to form the final this compound product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-prop-2-ynyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c1-3-7-17-14(19)11-8(2)20-18-13(11)12-9(15)5-4-6-10(12)16/h1,4-6H,7H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLUWQUGEYSOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

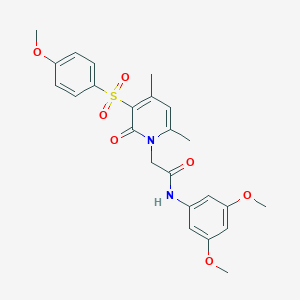
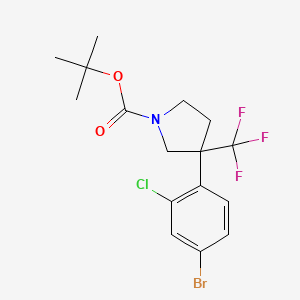
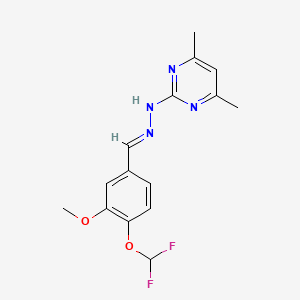
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)
![2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine](/img/structure/B2784179.png)
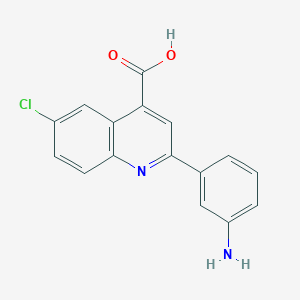
![4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2784184.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)
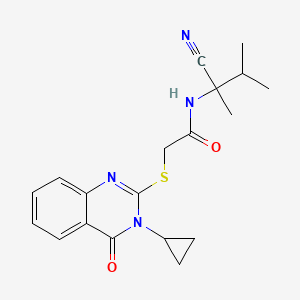
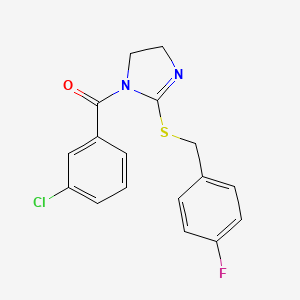
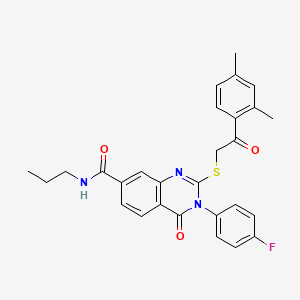
![2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetamide](/img/structure/B2784190.png)
